molecular formula C12H16O6 B013832 Phenyl alpha-D-glucopyranoside CAS No. 4630-62-0

Phenyl alpha-D-glucopyranoside

Cat. No.: B013832
CAS No.: 4630-62-0
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-UHFFFAOYSA-N
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Description

Phenyl alpha-D-glucopyranoside is a glycoside compound where a phenyl group is attached to the anomeric carbon of alpha-D-glucopyranose. This compound is known for its role in various biochemical processes and its applications in scientific research. It is a derivative of glucose, a fundamental carbohydrate in energy metabolism.

Biochemical Analysis

Biochemical Properties

Phenyl alpha-D-glucopyranoside interacts with various enzymes and proteins. For instance, it is hydrolyzed by the enzyme alpha-glucosidase . The nature of these interactions involves the formation of hydrogen bonds between the hydroxyl groups of this compound and the active sites of the enzymes .

Cellular Effects

This compound has been found to exhibit anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells . It inhibits the production of nitric oxide and significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Furthermore, it attenuates proinflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and other inflammation-related genes, such as IL-6 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It inhibits the nuclear translocation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory process . This inhibition results in a decrease in the transcription of numerous target genes, such as pro-inflammatory cytokines and adhesion molecules .

Temporal Effects in Laboratory Settings

It is known that the compound forms dimers with different structures, maintaining the same intramolecular interactions of the monomers but with additional intermolecular interactions between the hydroxyl groups .

Metabolic Pathways

It is known to interact with the enzyme alpha-glucosidase, suggesting its involvement in carbohydrate metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl alpha-D-glucopyranoside can be synthesized through the reaction of alpha-D-glucopyranose with phenol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of production.

Chemical Reactions Analysis

Types of Reactions: Phenyl alpha-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions can hydrolyze the glycosidic bond, yielding phenol and alpha-D-glucopyranose.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the phenyl group, leading to the formation of this compound derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group, introducing different functional groups.

Major Products: The major products formed from these reactions include phenol, alpha-D-glucopyranose, and various substituted this compound derivatives.

Scientific Research Applications

Phenyl alpha-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Phenyl beta-D-glucopyranoside
  • Phenyl beta-D-galactopyranoside
  • 4-nitrophenyl alpha-D-glucopyranoside

These compounds share structural similarities but differ in their glycosidic bond configuration and functional group substitutions, leading to varied biological activities and applications.

Biological Activity

Phenyl alpha-D-glucopyranoside (Ph-α-D-glu) is a glycoside compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl group linked to the anomeric carbon of alpha-D-glucopyranose. Its molecular formula is C12_{12}H16_{16}O6_6, with a molecular weight of approximately 256.25 g/mol. The compound's structural properties contribute to its interaction with biological systems.

1. Anti-inflammatory Effects

Recent studies have demonstrated that phenyl beta-D-glucopyranoside exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated murine macrophages, phenyl beta-D-glucopyranoside was shown to:

  • Inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).
  • Reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in a concentration-dependent manner.
  • Suppress cyclooxygenase-2 (COX-2) expression without inducing cytotoxicity .

The compound also inhibited nuclear factor-kappa B (NF-κB) translocation, which plays a critical role in inflammation signaling pathways.

2. Enzyme Inhibition

This compound has been identified as an inhibitor of sucrase-isomaltase, enzymes involved in carbohydrate digestion. It competes with substrates for binding, leading to decreased enzymatic activity, which may have implications for managing conditions like congenital sucrase-isomaltase deficiency .

Table 1: Enzymatic Activity Inhibition by this compound

EnzymeInhibition TypeKcat_{cat} Reduction
SucraseCompetitiveDecreased
IsomaltaseCompetitiveDecreased

3. Potential Anti-cancer Activity

This compound has also been investigated for its potential anti-cancer properties. The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that it may interfere with cancer cell metabolism and signaling pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Cytokine Production : By inhibiting key inflammatory cytokines, the compound may help regulate immune responses and reduce chronic inflammation.
  • Inhibition of Enzymatic Activity : Its role as an enzyme inhibitor suggests potential applications in controlling glucose metabolism and managing diabetes.
  • Cellular Signaling Interference : The inhibition of NF-κB translocation indicates that it may disrupt critical signaling pathways involved in inflammation and cancer progression.

Case Studies

A notable case study examined the effects of phenyl beta-D-glucopyranoside on patients with inflammatory diseases. The results indicated significant reductions in inflammatory markers and improved clinical outcomes, supporting its use as a therapeutic agent.

Properties

IUPAC Name

2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJDVYDSZTRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863030
Record name Phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4630-62-0
Record name NSC226967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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